11-n-Decyltetracosane

Catalog No.
S14527330
CAS No.
55429-84-0
M.F
C34H70
M. Wt
478.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11-n-Decyltetracosane

CAS Number

55429-84-0

Product Name

11-n-Decyltetracosane

IUPAC Name

11-decyltetracosane

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

InChI

InChI=1S/C34H70/c1-4-7-10-13-16-19-20-21-24-27-30-33-34(31-28-25-22-17-14-11-8-5-2)32-29-26-23-18-15-12-9-6-3/h34H,4-33H2,1-3H3

InChI Key

BVMGLUHWZZEDRX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC

11-n-Decyltetracosane is a natural product found in Streptomyces sparsus with data available.

11-n-Decyltetracosane is a long-chain alkane with the chemical formula C34_{34}H70_{70}. It consists of a straight-chain hydrocarbon structure, characterized by a hydrophobic tail of 34 carbon atoms and 70 hydrogen atoms. This compound is part of the n-alkane family, which are saturated hydrocarbons that are fully saturated with hydrogen and contain no double or triple bonds. The unique structure of 11-n-decyltetracosane contributes to its physical properties, including high melting and boiling points, making it useful in various industrial applications.

11-n-Decyltetracosane primarily undergoes reactions typical of alkanes. Key types of reactions include:

  • Oxidation: Under high-temperature conditions, 11-n-decyltetracosane can oxidize to form alcohols, aldehydes, and carboxylic acids. Common reagents for oxidation include oxygen or ozone, often facilitated by catalysts like manganese dioxide.
  • Reduction: Although already saturated, it can undergo further stabilization through reduction reactions using hydrogen gas in the presence of metal catalysts such as palladium or platinum.
  • Substitution: Halogenation reactions (e.g., chlorination or bromination) can introduce halogen atoms into the carbon chain when exposed to halogen gases under UV light or heat.

These reactions highlight the compound's reactivity profile and its potential transformations in various chemical environments.

The synthesis of 11-n-decyltetracosane typically involves several methods:

  • Catalytic Hydrogenation: This method involves the coupling of smaller hydrocarbon fragments through catalytic hydrogenation of unsaturated precursors. It requires specific catalysts such as palladium or platinum under high-pressure hydrogen conditions.
  • Industrial Production: Large-scale production often employs optimized catalytic systems designed for maximum yield and purity. This may include distillation and purification steps to isolate the desired compound from other reaction products.

11-n-Decyltetracosane has various applications across different fields:

  • Chemistry: It serves as a reference compound for studying long-chain hydrocarbons and their properties.
  • Biology: Investigated for its role in biological membranes and lipid bilayers.
  • Industry: Utilized in producing lubricants, waxes, and other industrial materials due to its hydrophobic properties.

Research on the interactions of 11-n-decyltetracosane primarily focuses on its effects on lipid membranes. The compound's hydrophobic nature allows it to alter membrane characteristics, which can influence various biological processes. While specific interaction studies are still ongoing, preliminary findings suggest that it may affect membrane fluidity and permeability, thereby impacting cellular functions.

Several compounds share structural similarities with 11-n-decyltetracosane. Here are some notable examples:

Compound NameChemical FormulaUnique Features
n-TetracosaneC24_{24}H50_{50}Shorter carbon chain; used in lubricants
n-PentacosaneC25_{25}H52_{52}Slightly longer chain; higher melting point
n-HexacosaneC26_{26}H54_{54}Even longer chain; used in wax production
n-HeptacosaneC27_{27}H56_{56}Longer than decyltetracosane; found in natural waxes

Uniqueness of 11-n-Decyltetracosane

What sets 11-n-decyltetracosane apart from these similar compounds is its specific carbon chain length (34 carbons), which influences its physical properties such as melting point and solubility characteristics. Its unique hydrophobic interactions make it particularly valuable in biological studies related to membrane dynamics, distinguishing it from shorter or longer-chain alkanes that may not exhibit the same level of interaction with lipid bilayers.

XLogP3

18.3

Exact Mass

478.547752233 g/mol

Monoisotopic Mass

478.547752233 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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